N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-8-9-15(18-13-24-19(21-18)10-11-20(22-24)27-2)12-17(14)23-28(25,26)16-6-4-3-5-7-16/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEHYAOGAQMJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated intermediates, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others to modify the compound’s properties
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide differ primarily in substituent patterns on the phenyl and benzenesulfonamide groups. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
The acetyl group in the analog from increases molecular polarity, which could reduce passive diffusion across cell membranes but improve solubility in aqueous environments .
Steric and Electronic Modifications :
- The methoxy group on the phenyl ring () may alter steric hindrance compared to the methyl group in the main compound, affecting binding pocket accessibility.
- The methyl group in the main compound provides a balance between hydrophobicity and steric bulk, likely optimizing both solubility and target engagement.
Synthetic and Analytical Considerations :
- Crystallographic tools like SHELX and WinGX are critical for resolving the structures of these analogs, ensuring accurate comparison of substituent geometries .
- Structure validation protocols (e.g., as described in ) are essential for confirming the integrity of comparative data .
Research Implications and Limitations
- Pharmacokinetic Trade-offs : Fluorinated analogs may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism, whereas acetylated derivatives might require formulation enhancements to address solubility limitations.
- Knowledge Gaps: Detailed enzymatic assays, ADME studies, and crystallographic binding data are needed to validate hypotheses about substituent effects.
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C22H20N4O2S
- Molecular Weight : 372.428 Da
- Key Functional Groups : Imidazo[1,2-b]pyridazine moiety, methoxy group, and benzenesulfonamide.
This structural configuration is believed to contribute to its diverse biological activities.
This compound likely exerts its effects through interactions with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways. For instance, it has been suggested that it could inhibit kinases that play a role in cancer cell signaling pathways.
- Receptor Modulation : It may interact with receptors associated with disease processes, thereby modulating their activity and influencing cellular responses .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies:
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 2:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings highlight its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : The compound is synthesized via multi-step organic reactions involving cyclization and functionalization techniques. This includes the formation of the imidazo[1,2-b]pyridazine core followed by methoxy and methyl substitutions .
- Biological Evaluation : In a recent study, this compound was tested for its cytotoxicity against various cancer cell lines using MTS assays. Results indicated significant cytotoxic effects, particularly against lung cancer cells .
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the methoxy and sulfonamide groups can enhance biological activity, suggesting avenues for further optimization of the compound's efficacy.
Q & A
Q. Key Parameters :
- Temperature : 80–120°C for cyclocondensation to avoid side reactions.
- Solvent choice : Polar aprotic solvents enhance nucleophilic substitution efficiency .
- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
- Infrared (IR) Spectroscopy :
- Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide .
Q. Purity Assessment :
- HPLC : >95% purity with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
How can reaction conditions be optimized to minimize by-products during imidazo[1,2-b]pyridazine core formation?
Methodological Answer:
- By-product Analysis : Common impurities include uncyclized intermediates or dimerized products. Use TLC (silica gel, ethyl acetate/hexane) for real-time monitoring .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling steps .
- Solvent Optimization : Replace DMF with acetonitrile to reduce carbocation formation in alkylation steps .
- Temperature Gradients : Gradual heating (50°C → 110°C) minimizes thermal degradation .
Case Study :
A 15% yield increase was achieved by switching from neat conditions to DMF/water (4:1) during cyclocondensation .
What strategies resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
- Docking vs. Assay Discrepancies :
- Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility missed in rigid docking .
- Solvent Effects : Include explicit water molecules in DFT calculations to improve binding affinity predictions .
- False Negatives in Enzyme Inhibition :
- Metabolite Screening : LC-MS identifies active metabolites (e.g., demethylated derivatives) not modeled in silico .
Example :
A predicted IC₅₀ of 2 µM (computational) vs. 10 µM (experimental) for COX-2 inhibition was reconciled by MD simulations showing solvent displacement in the active site .
What crystallographic methodologies determine the 3D structure and intermolecular interactions of this compound?
Methodological Answer:
- Data Collection :
- Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Solution :
- Intermolecular Analysis :
- Hirshfeld Surfaces : Quantify H-bonding (N–H⋯O) and π-π stacking (imidazole-phenyl interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
